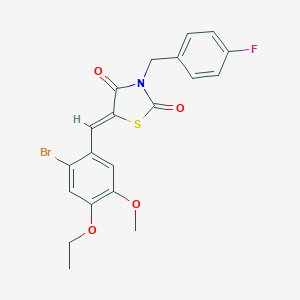![molecular formula C21H12Cl2FNO3S B302163 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302163.png)
5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as compound 1, is a synthetic molecule with potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known to have anti-inflammatory, anti-diabetic, and anti-cancer properties.
作用機序
Compound 1 exerts its effects through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione 1 activates peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione 1 has been shown to improve glucose uptake and insulin sensitivity in cells, making it a potential therapeutic agent for diabetes.
実験室実験の利点と制限
One of the advantages of 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione 1 is its potential therapeutic applications in various diseases, including cancer and diabetes. It also has a well-defined mechanism of action, making it a useful tool for studying the role of specific enzymes and signaling pathways in disease. However, one of the limitations of 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione 1 is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione 1. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more water-soluble analogs of 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione 1 to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione 1 and its potential interactions with other drugs.
Conclusion
Compound 1 is a synthetic molecule with potential therapeutic applications in various diseases, including cancer and diabetes. It exerts its effects through the inhibition of specific enzymes and signaling pathways involved in inflammation, cancer, and glucose metabolism. While it has several advantages, such as its well-defined mechanism of action, it also has limitations, such as its low solubility in water. Future research on 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione 1 should focus on its potential therapeutic applications in other diseases, the development of more water-soluble analogs, and the elucidation of its precise mechanisms of action.
合成法
Compound 1 was synthesized by a multistep process involving the reaction of 3,4-dichlorobenzaldehyde with 2-furylacetic acid, followed by the reaction of the resulting product with 4-fluorobenzylamine and thiazolidinedione. The final product was obtained after purification and characterization using various spectroscopic techniques, such as NMR and mass spectrometry.
科学的研究の応用
Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways. It also has anti-diabetic properties by improving insulin sensitivity and glucose uptake in cells.
特性
製品名 |
5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C21H12Cl2FNO3S |
分子量 |
448.3 g/mol |
IUPAC名 |
(5Z)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H12Cl2FNO3S/c22-16-7-3-13(9-17(16)23)18-8-6-15(28-18)10-19-20(26)25(21(27)29-19)11-12-1-4-14(24)5-2-12/h1-10H,11H2/b19-10- |
InChIキー |
RNDJZTAGKVWUHQ-GRSHGNNSSA-N |
異性体SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=O)F |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=O)F |
正規SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[4-(trifluoromethyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302081.png)
![N'-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302082.png)
![N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302084.png)
![N'-[(E)-(2-bromo-4,5-diethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302086.png)
![N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302088.png)
![N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302091.png)
![N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302092.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302094.png)
![Methyl 2-chloro-5-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302095.png)
![N'-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302096.png)
![5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302097.png)


